molecular formula C36H69NO3 B14496885 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate CAS No. 63710-65-6

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate

Katalognummer: B14496885
CAS-Nummer: 63710-65-6
Molekulargewicht: 563.9 g/mol
InChI-Schlüssel: IULSKWDYZZEPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a long alkyl chain and an amino-oxobutenoate group, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate typically involves the reaction of tetradecyloctadecyl alcohol with 4-amino-4-oxobut-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products retain the core structure of this compound while exhibiting modified chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate: Known for its unique long alkyl chain and amino-oxobutenoate group.

    4-Oxo-4-phenylbut-2-enoates: These compounds share the oxobutenoate group but differ in their alkyl chain structure.

    Organotin (IV) complexes: These compounds have similar structural motifs but include tin atoms, leading to different chemical properties.

Uniqueness

This compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its interactions with biological membranes and other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.

Eigenschaften

CAS-Nummer

63710-65-6

Molekularformel

C36H69NO3

Molekulargewicht

563.9 g/mol

IUPAC-Name

2-tetradecyloctadecyl 4-amino-4-oxobut-2-enoate

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(33-40-36(39)32-31-35(37)38)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32,34H,3-30,33H2,1-2H3,(H2,37,38)

InChI-Schlüssel

IULSKWDYZZEPIP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C=CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.